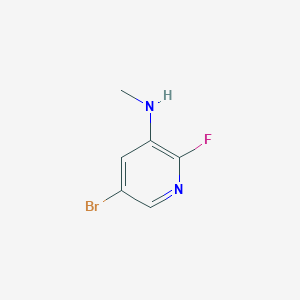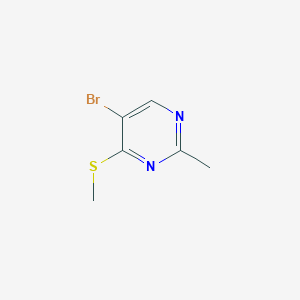
5-Bromo-2-methyl-4-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-4-(methylthio)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7BrN2S It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a methylthio group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4-(methylthio)pyrimidine typically involves the bromination of 2-methyl-4-(methylthio)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 2-methyl-4-(methylthio)-5-aminopyrimidine or 2-methyl-4-(methylthio)-5-alkoxypyrimidine.
Oxidation: Products include 5-bromo-2-methyl-4-(methylsulfinyl)pyrimidine or 5-bromo-2-methyl-4-(methylsulfonyl)pyrimidine.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-4-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methyl-4-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The bromine and methylthio groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can alter the function of the target molecule, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 5-Bromo-2-methyl-4-(methylsulfinyl)pyrimidine
- 5-Bromo-2-methyl-4-(methylsulfonyl)pyrimidine
Uniqueness
5-Bromo-2-methyl-4-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methylthio group on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
917896-39-0 |
|---|---|
Fórmula molecular |
C6H7BrN2S |
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C6H7BrN2S/c1-4-8-3-5(7)6(9-4)10-2/h3H,1-2H3 |
Clave InChI |
MNVYOICNXCWFDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
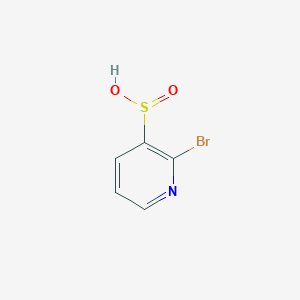

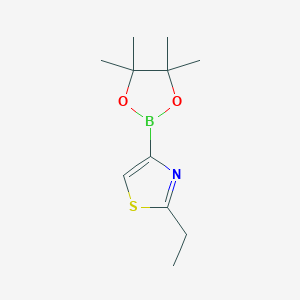
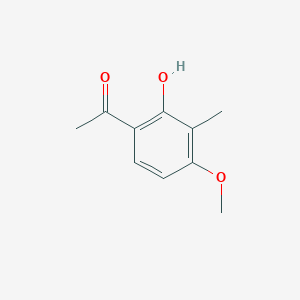

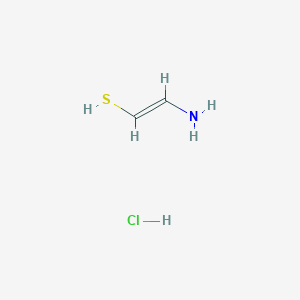
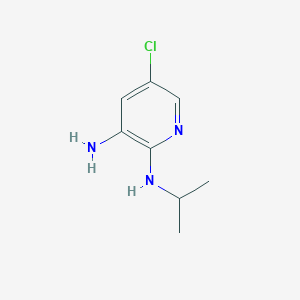
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

